molecular formula C11H21ClN2O3 B1508672 H-Gly-Pro-OtBu-HCl CAS No. 60189-22-2

H-Gly-Pro-OtBu-HCl

Cat. No.: B1508672
CAS No.: 60189-22-2
M. Wt: 264.75 g/mol
InChI Key: VKDIQCSJYXSIEM-QRPNPIFTSA-N
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Description

H-Gly-Pro-OtBu-HCl (CAS 60189-22-2) is a protected dipeptide derivative combining glycine (Gly) and proline (Pro) residues. The tert-butyl (OtBu) ester acts as a protective group for the carboxylic acid, while the hydrochloride (HCl) salt enhances solubility and stability. This compound is primarily utilized in peptide synthesis, particularly for constructing proline-containing sequences, which are critical in modulating peptide conformation and biological activity .

Properties

CAS No.

60189-22-2

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(15)8-5-4-6-13(8)9(14)7-12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m0./s1

InChI Key

VKDIQCSJYXSIEM-QRPNPIFTSA-N

SMILES

CC(C)(C)OC(=O)C1CCCN1C(=O)CN.Cl

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)CN.Cl

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1C(=O)CN.Cl

sequence

GP

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Purity Solubility (DMSO) Storage Conditions
H-Gly-Pro-OtBu-HCl 60189-22-2 Not explicitly provided* - - - -
H-Phe-OtBu.HCl 15100-75-1 C₁₃H₁₉NO₂·HCl 257.8 Not stated Not provided Not provided
H-Pro-OtBu.HCl 5497-76-7 C₉H₁₇NO₂·HCl ~215.7 (calc.) 98% Not provided Standard lab conditions
H-Glu(OtBu)-OtBu.HCl 32677-01-3 C₁₃H₂₅NO₄·HCl 295.8 >98% 100 mg/mL -80°C (6 months), -20°C (1 month)
H-Glu-OtBu 45120-30-7 C₉H₁₇NO₄ 203.2 >98% Soluble in DMSO -20°C
H-Aib-OtBu.HCl 448906-42-1 C₇H₁₅NO₂·HCl ~193.7 (calc.) HPLC/NMR guaranteed Not provided Not provided

*Note: Limited data is available for H-Gly-Pro-OtBu-HCl in the provided evidence. Structural analogs are inferred based on naming conventions and tert-butyl protection patterns.

Data-Driven Insights from Literature

  • Solubility Trends : Tert-butyl-protected compounds generally exhibit lower aqueous solubility but improved organic solvent compatibility. For example, H-Glu(OtBu)-OtBu.HCl dissolves readily in DMSO (100 mg/mL), facilitating stock solution preparation .
  • Purity Standards : Most commercial analogs (e.g., H-Glu(OtBu)-OtBu.HCl, H-Pro-OtBu.HCl) exceed 98% purity, ensuring reproducibility in synthetic workflows .
  • Safety and Handling: Compounds like H-Hyp(tBu)-OtBu.HCl (hydroxyproline derivative) may require specialized handling due to stereochemical complexity, as indicated by SMILES notation in .

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